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molecular formula C8H3Cl2NO3 B8383595 3,4-Dichloroisatoic anhydride

3,4-Dichloroisatoic anhydride

Cat. No. B8383595
M. Wt: 232.02 g/mol
InChI Key: WRRSVISRSQCJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552186B2

Procedure details

To a mixture of 6,7-dichloro-1H-indole-2,3-dione (4.95 g) in 25 mL glacial acid and 25 mL acetic anhydride was added chromium (VI) oxide (3.9 g, 39 mmol) portionwise at 85° C. After addition, the mixture was stirred at 90° C. for 30 min. and cooled down to room temperature. Filtration provided a small amount of 7,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione. Evaporation of the filtrate gave the majority of the product as a green solid containing chromium (III) oxide.
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
glacial acid
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]2[C:5]([C:6](=[O:13])[C:7](=[O:12])[NH:8]2)=[CH:4][CH:3]=1.C(OC(=O)C)(=[O:16])C>[O-2].[Cr+6].[O-2].[O-2]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:13])[O:12][C:7](=[O:16])[NH:8][C:9]=2[C:10]=1[Cl:11] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
ClC1=CC=C2C(C(NC2=C1Cl)=O)=O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
glacial acid
Quantity
25 mL
Type
solvent
Smiles
Step Two
Name
Quantity
3.9 g
Type
catalyst
Smiles
[O-2].[Cr+6].[O-2].[O-2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=CC2=C(NC(OC2=O)=O)C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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